Dinoseb methyl ether

Description

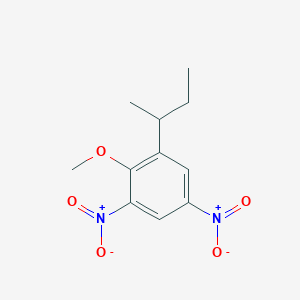

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-butan-2-yl-2-methoxy-3,5-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O5/c1-4-7(2)9-5-8(12(14)15)6-10(13(16)17)11(9)18-3/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVYHORVGKZXEMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00863692 | |

| Record name | 1-(Butan-2-yl)-2-methoxy-3,5-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00863692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6099-79-2 | |

| Record name | Dinoseb, methyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006099792 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(butan-2-yl)-2-methoxy-3,5-dinitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Dinoseb Methyl Ether

Established Laboratory Synthesis Routes for Dinoseb (B1670700) Methyl Ether

Established laboratory synthesis routes for aryl methyl ethers, including those potentially applicable to Dinoseb methyl ether, often rely on the Williamson ether synthesis and various methylation reagents.

For analytical purposes, Dinoseb residues are frequently determined by gas-liquid chromatography (GLC) of its methyl ether derivative. This derivatization is typically achieved by treating Dinoseb with diazomethane (B1218177) after chromatographic clean-up. sciforum.netrsc.orgsmolecule.com Diazomethane is a highly effective methylating agent, though its use requires careful handling due to its toxic and explosive nature. researchgate.net

Alternatives to diazomethane for methylation in analytical contexts include trimethylsilyldiazomethane (B103560) (TMSCHN2), which has been shown to produce the same methylates, and trimethylanilinium hydroxide (B78521) (TMAH). researchgate.netnih.gov TMAH, a quaternary ammonium (B1175870) salt, facilitates methylation of acidic herbicides, including phenolic compounds like Dinoseb, directly within the gas chromatographic auto-sampler vial. nih.govresearchgate.netpjoes.comresearchgate.net

The general Williamson ether synthesis, a cornerstone in organic chemistry for ether formation, involves reacting phenols with alkyl halides or dialkyl sulfates in an alkaline solution. In this reaction, the phenol (B47542) is deprotonated to form a phenoxide ion, which then acts as a nucleophile, attacking the methylating agent (e.g., methyl sulfate) and displacing a halide or sulfate (B86663) ion to form the aryl methyl ether. Dimethyl sulfate ((CH₃)₂SO₄) is often preferred over more expensive methyl halides as a methylating agent due to its efficiency and the good leaving group ability of its sulfate anions. doubtnut.comtardigrade.in

Optimization of reaction conditions for the synthesis of aryl methyl ethers, including this compound, is crucial for maximizing conversion and selectivity while minimizing side reactions. Key parameters often investigated include reaction temperature, reaction time, and the concentration and type of reagents and catalysts.

For instance, in the green synthesis of isoeugenol (B1672232) methyl ether from eugenol (B1671780) using dimethyl carbonate (DMC), studies have shown that increasing the reaction temperature from 120 °C to 140 °C significantly enhanced both eugenol conversion and isoeugenol methyl ether yield. mdpi.com Optimal conditions for this specific reaction were reported as a temperature of 140 °C, a reaction time of 3 hours, and specific molar ratios of reactants and catalysts (e.g., n(eugenol):n(DMC):n(K₂CO₃):n(PEG-800) = 1:3:0.09:0.08), resulting in an 86.1% yield and 91.6% selectivity. mdpi.com

While specific optimization data for this compound synthesis is not widely detailed in public literature beyond its analytical derivatization, the principles derived from similar aryl methyl ether syntheses are directly applicable. Factors such as the basicity of the reaction medium, the choice of solvent, and the presence of catalysts can significantly influence the reaction kinetics and product distribution.

Table 1: Example of Optimized Reaction Conditions and Yields for Aryl Methyl Ether Synthesis (Isoeugenol Methyl Ether) mdpi.com

| Parameter | Optimal Value | Eugenol Conversion (%) | IEME Yield (%) | IEME Selectivity (%) |

| Reaction Temperature | 140 °C | 93.1 | 86.1 | 91.6 |

| Reaction Time | 3 h | - | - | - |

| n(Eugenol):n(DMC) Ratio | 1:3 | - | - | - |

| n(K₂CO₃):n(Eugenol) Ratio | 0.09:1 | - | - | - |

| n(PEG-800):n(Eugenol) Ratio | 0.08:1 | - | - | - |

Derivatization Techniques for Parent Compound Dinoseb

Novel Synthetic Approaches to this compound and Analogues

While specific novel synthetic routes for this compound as a primary target compound are not extensively documented, advancements in aryl methyl ether synthesis offer potential avenues. One significant development is the use of dimethyl carbonate (DMC) as a "green chemistry" reagent for the O-methylation of phenols. sciforum.netmdpi.com This approach is considered novel compared to traditional methods involving highly toxic methyl halides or dimethyl sulfate.

Catalytic methods employing DMC have emerged, such as those utilizing:

Ionic liquids: For instance, 1-n-butyl-3-methylimidazolium chloride ([BMIm]Cl) has been used as a catalyst for the synthesis of aryl methyl ethers from phenols and DMC, achieving yields greater than 99% with 100% O-methylation selectivity at 120 °C under atmospheric pressure. rsc.org

Zeolites: FeHYmmm zeolite, with its hierarchical micro-, meso-, and macroporous structure, has been developed as a new catalytic method for preparing arylmethyl ethers from phenols and DMC, yielding 34–98% of the desired products. sciforum.netsciforum.net The nature and position of substituents on the phenol molecule were found to influence the yield, but not significantly the selectivity. sciforum.netsciforum.net

These catalytic approaches represent novel advancements in the broader field of aryl methyl ether synthesis, which could be adapted or further explored for this compound.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles in the synthesis of this compound, or aryl methyl ethers in general, focuses on minimizing environmental impact and promoting sustainability. Key principles include:

Waste Prevention and Atom Economy: Designing synthetic methods to maximize the incorporation of all materials used into the final product, thereby reducing waste. researchgate.net

Less Hazardous Chemical Syntheses: Utilizing reagents and processes that pose minimal toxicity to human health and the environment. researchgate.netacs.org

Safer Solvents and Auxiliaries: Employing solvent-free systems or environmentally benign, recyclable solvents. researchgate.netacs.org

Catalysis: Using catalytic reagents (as opposed to stoichiometric ones) to minimize waste and increase efficiency. researchgate.netacs.org

Dimethyl carbonate (DMC) is a prime example of a reagent that aligns with green chemistry principles. It serves as an effective substitute for highly toxic methyl halides and phosgene (B1210022) in methylation reactions. sciforum.netmdpi.com Its use reduces the generation of hazardous waste. sciforum.net

The development of heterogeneous catalysts, such as FeHYmmm zeolite sciforum.netsciforum.net and ionic liquids like [BMIm]Cl rsc.org, also embodies green chemistry. These catalysts can often be easily separated and reused, contributing to reduced waste and improved process efficiency. rsc.org Furthermore, innovative methods like sonochemical and microwave-assisted reactions are being explored for ether synthesis, offering energy efficiency and reduced reliance on harmful solvents. tardigrade.in

While the historical analytical derivatization of Dinoseb used diazomethane, a highly reactive but hazardous reagent, modern green chemistry aims to replace such methods with safer, more sustainable alternatives like DMC and specific catalysts. sciforum.netresearchgate.netmdpi.com

Advanced Analytical Methodologies for Dinoseb Methyl Ether Detection and Quantification

Chromatographic Separation Techniques

Chromatography is the cornerstone for the analysis of Dinoseb (B1670700) methyl ether. The choice between gas and liquid chromatography often depends on the sample matrix, required sensitivity, and the specific analytical objective. Typically, the parent compound, Dinoseb, is derivatized to its more volatile and less polar methyl ether form to improve its chromatographic behavior, especially in gas chromatography. nih.govnih.gov

Gas Chromatography (GC) Coupled with Selective Detectors

Gas chromatography is a widely used technique for the analysis of Dinoseb methyl ether due to its high resolution and sensitivity, especially when paired with selective detectors. The derivatization of Dinoseb to this compound is a common sample preparation step, as the resulting anisole (B1667542) is more suitable for GC analysis than the parent phenol (B47542). pjoes.comsettek.com This conversion is frequently accomplished using a methylating agent like diazomethane (B1218177). nih.govepa.gov

The Electron Capture Detector (ECD) is highly sensitive to electrophilic compounds, such as the nitro-substituted this compound, making GC-ECD a powerful tool for its trace-level detection. Research has shown that analyzing the methylated derivative of Dinoseb provides a greater response and sharper chromatographic peaks compared to the underivatized form. lgcstandards.com

Methods have been developed for determining Dinoseb residues in various matrices, including crops and soil, by converting the analyte to its methyl ether before GC-ECD analysis. nih.gov These methods demonstrate high sensitivity, with the capability of quantifying residues down to 20 picograms. nih.gov In a comparative study, the precision of a field analysis method using direct injection of the extract for GC-ECD analysis was validated against a laboratory method involving methylation (EPA Method 8151A). lgcstandards.com The results showed good correlation, with an average percent difference of nine percent between the two methods for detected samples. lgcstandards.com

Table 1: Example GC-ECD Parameters for Dinoseb Analysis

| Parameter | Condition |

|---|---|

| Instrument | Hewlett Packard Model 5890 Series II GC with ECD |

| Column | 30-meter J&W™ DB5-MS (0.53 mm ID, 1.5 µm film) |

| Carrier Gas | Helium at 7.0 mL/min (constant flow) |

| Injector | 200°C, Splitless Mode (2 µL injection) |

| Oven Program | 100°C (hold 3 min), ramp at 12°C/min to 300°C (hold 5 min) |

Data sourced from a performance-based analytical procedure for Dinoseb in soil. lgcstandards.com

While the Flame Ionization Detector (FID) is a robust and universally applicable detector for organic compounds, its sensitivity for underivatized phenols can be limited for trace analysis. epa.govinnopraxis.com Enhancements through derivatization are therefore crucial. Converting phenolic compounds like Dinoseb to their methyl ether derivatives significantly improves their chromatographic properties, leading to more symmetrical peaks and substantially lower detection limits with GC-FID. pjoes.com

EPA Method 8041A outlines procedures for analyzing phenols by gas chromatography and includes protocols for derivatizing them with diazomethane to form methylated phenols (anisoles), which can then be analyzed by GC-FID. settek.comepa.gov This derivatization step is considered a key enhancement for achieving the sensitivity required for monitoring applications. pjoes.com However, for certain applications requiring extremely low detection levels, FID may still not be as sensitive as ECD. lgcstandards.com

Electron Capture Detection (ECD) Applications

Liquid Chromatography (LC) Approaches

Liquid chromatography, particularly in its high-performance and ultra-performance variants, offers a powerful alternative for the analysis of dinitrophenolic compounds. A key advantage of LC is that it can often analyze the polar parent compound directly, although methods for the methyl ether derivative also exist.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of Dinoseb and its methyl ether. For this compound, methods using HPLC coupled with a Diode-Array Detector (DAD) have been established for the purpose of identity and purity confirmation of analytical standards. lgcstandards.com Reversed-phase columns are typically employed for the separation. lgcstandards.comresearchgate.net

The parent compound, Dinoseb, is also frequently analyzed by HPLC, with one method reporting a detection limit of 0.6 µg/L in water. nih.gov

Table 2: HPLC/DAD Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Detection | HPLC/DAD |

| Column | ReproSil 100 C18 (5µ, 250x3 mm) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10.0 µL |

| Retention Time | 2.55 min |

Data sourced from a Certificate of Analysis for a this compound standard. lgcstandards.com

Ultra-Performance Liquid Chromatography (UPLC), which utilizes columns with sub-2 µm particles, represents a significant advancement over traditional HPLC, offering faster analysis times and improved resolution. Method development for dinitrophenols, a class to which Dinoseb belongs, has increasingly focused on UPLC coupled with mass spectrometry (MS). researchgate.netresearchgate.net

The development of UPLC methods for compounds structurally similar to this compound, such as 2,4-dinitrophenol (B41442) (DNP), provides a clear blueprint for its analysis. These methods often employ UPLC systems with a triple quadrupole mass spectrometer (TQD) or a quadrupole time-of-flight mass spectrometer (Q-TOF-MS). researchgate.netnih.gov Chromatographic separation is typically achieved on a C18 stationary phase, such as an Acquity BEH C18 column, using a mobile phase of acetonitrile (B52724) and water with a formic acid modifier to ensure good peak shape and ionization efficiency. researchgate.net The high resolving power and sensitivity of UPLC-MS/MS make it ideal for identifying and quantifying the analyte and its metabolites in complex biological matrices. researchgate.net

High-Performance Liquid Chromatography (HPLC) for Detection

Mass Spectrometric (MS) Identification and Quantification

Mass spectrometry (MS) is a cornerstone for the definitive identification and precise quantification of this compound. Its inherent sensitivity and selectivity are crucial for detecting trace levels of the compound in complex samples, such as those from environmental and food sources. When coupled with chromatographic techniques like gas chromatography (GC) or liquid chromatography (LC), MS provides a powerful analytical platform. silcotek.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Elucidation and Trace Analysis

GC-MS is a widely adopted and robust technique for analyzing volatile and semi-volatile organic compounds, including this compound. hpst.cz This method separates the components of a mixture using a gas chromatograph before they are introduced into the mass spectrometer for structural elucidation and quantification. hpst.cz

Two primary data acquisition modes are utilized in the GC-MS analysis of this compound: full scan and selected ion monitoring (SIM). scioninstruments.comchemetrix.co.za

Full Scan Mode: In this mode, the mass spectrometer scans across a broad range of mass-to-charge (m/z) ratios to generate a complete mass spectrum of the compound as it elutes from the GC column. This comprehensive spectrum serves as a chemical fingerprint, which is invaluable for the initial identification and structural confirmation of this compound. scioninstruments.com The fragmentation pattern can be compared against spectral libraries for identification. scioninstruments.com

Selected Ion Monitoring (SIM) Mode: For trace-level analysis, SIM mode offers substantially greater sensitivity. scioninstruments.comchemetrix.co.za Instead of scanning the entire mass range, the instrument is programmed to monitor only a few specific ions that are characteristic of this compound. scioninstruments.comeaslab.com This targeted approach enhances the signal-to-noise ratio, enabling the detection and quantification of the compound at very low concentrations. scioninstruments.com

| Mode | Primary Use | Key Benefit |

| Full Scan | Identification & Structural Elucidation | Provides a complete mass spectrum for compound characterization. scioninstruments.com |

| SIM | Trace Quantification | Increased sensitivity and selectivity for low-level detection. scioninstruments.comchemetrix.co.za |

For unambiguous, confirmatory analysis, particularly in complex matrices where chemical interferences are common, tandem mass spectrometry (GC-MS/MS) is the preferred technique. chemetrix.co.zathermofisher.com This method provides an additional dimension of selectivity. A specific precursor ion of this compound is selected by the first mass analyzer and then fragmented through collision-induced dissociation. The resulting product ions are then monitored by a second mass analyzer. chemetrix.co.za This process, known as selected reaction monitoring (SRM), is highly specific to the target analyte and significantly reduces background noise, providing high confidence in the results. chemetrix.co.zathermofisher.com

Full Scan and Selected Ion Monitoring (SIM) Modes

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS Methodologies

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem counterpart (LC-MS/MS) are powerful alternatives to GC-MS, especially for compounds that are non-volatile, thermally labile, or would otherwise require chemical derivatization for GC analysis. silcotek.commeasurlabs.com

LC-MS/MS, often utilizing an electrospray ionization (ESI) source, is highly valued for its exceptional sensitivity and selectivity in complex sample types like food and environmental matrices. nih.govhpst.czacs.org Dinitrophenolic compounds, including Dinoseb, can be detected with high sensitivity in negative ionization mode. nih.govhpst.cz Analytical methods using LC-MS/MS are developed to monitor specific precursor-to-product ion transitions, which ensures reliable quantification and confirmation of this compound. nih.govacs.orgnih.gov The separation is typically achieved using reversed-phase liquid chromatography. nih.govacs.orgnih.gov

Sample Preparation and Derivatization Protocols for this compound

Effective sample preparation is a critical prerequisite for the successful analysis of this compound. The primary objectives are to efficiently extract the analyte from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for instrumental analysis. nih.gov

Extraction Techniques

Several extraction techniques are employed to isolate this compound from various matrices like soil, water, and food.

Liquid-Liquid Extraction (LLE): A traditional method that partitions the analyte between the aqueous sample and an immiscible organic solvent. pjoes.com Ethyl acetate (B1210297) and methyl-tert-butyl ether are solvents that have been used for the extraction of related phenolic herbicides from water samples. pjoes.com

Solid-Phase Extraction (SPE): An increasingly popular technique that is more efficient and uses less solvent than LLE. pjoes.comwindows.net SPE involves passing a liquid sample through a cartridge containing a solid sorbent that retains the analyte. The analyte is then eluted with a small volume of an appropriate solvent. Different sorbent materials can be used depending on the analyte and matrix. windows.netsuperchroma.com.tw

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This streamlined approach is widely used for pesticide residue analysis in food. thermofisher.comnih.gov The process typically involves an extraction with acetonitrile, followed by a salting-out step and cleanup using dispersive solid-phase extraction (d-SPE). thermofisher.comnih.gov The QuEChERS method has been successfully applied to the analysis of various pesticides in complex matrices like fruit jam and plum extracts. thermofisher.comnih.gov

Microwave-Assisted Extraction (MAE): This technique uses microwave energy to heat the extraction solvent, which can accelerate the extraction process and reduce solvent consumption. settek.com

The selection of the most appropriate extraction technique is dictated by factors such as the sample matrix, the required detection limits, and available resources.

| Extraction Technique | Description | Common Matrices | Advantages |

| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between the sample and an immiscible organic solvent. pjoes.com | Water | Simple, well-established. pjoes.com |

| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent and then eluted. windows.net | Water, Soil, Food | High selectivity, reduced solvent consumption, potential for automation. windows.net |

| QuEChERS | Acetonitrile extraction followed by a salting-out step and d-SPE cleanup. nih.gov | Food Products | Fast, simple, cost-effective, and efficient. thermofisher.comnih.gov |

| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and sample. settek.com | Solid Samples | Reduced extraction time and solvent usage. settek.com |

Solid Phase Extraction (SPE) for Environmental Matrices

Methylation Reagents and Procedures

Because of its phenolic hydroxyl group, dinoseb is a polar and acidic compound, which makes it less suitable for direct analysis by gas chromatography (GC). Derivatization is therefore a common step to convert it into a more volatile and thermally stable form, typically its methyl ether. epa.gov

Derivatization using diazomethane (CH₂N₂) is a widely used and effective method for converting acidic herbicides, including dinoseb, into their corresponding methyl esters or ethers. epa.gov The procedure involves extracting the acidic herbicides from the acidified sample, concentrating the extract, and then adding a solution of diazomethane. epa.gov The reaction is typically rapid and efficient.

However, diazomethane is a highly toxic and potentially explosive carcinogen. researcher.life Its use requires strict safety precautions, including working in a well-ventilated fume hood behind a safety shield and using specialized glassware without ground-glass joints to avoid friction that could trigger an explosion. researcher.life Due to these hazards, this procedure should only be performed by experienced analysts. researcher.life Despite the risks, it remains a common derivatization technique in official methods, such as those from the U.S. Environmental Protection Agency (EPA). epa.gov

As an alternative to the hazardous diazomethane procedure, base-promoted esterification methods have been developed. One such procedure involves the use of a quaternary ammonium (B1175870) salt, like tetrabutylammonium (B224687) hydroxide (B78521) or tetramethylammonium (B1211777) hydroxide, as a base, followed by an alkylating agent, typically methyl iodide (CH₃I).

In this method, the dried sample extract is treated with the basic reagent followed by methyl iodide and heated to promote the reaction. This approach avoids the significant hazards associated with diazomethane. However, the efficiency of this reaction can be a concern for certain compounds. Studies have noted that the esterification efficiency for dinoseb using this method can be less than 50%. zaiput.com The presence of water in the extract can also cause incomplete methylation, making it imperative to ensure all reagents and glassware are thoroughly dried. zaiput.com Despite the lower efficiency for dinoseb, the method can still yield accurate and precise data when procedural standards are used for calibration. zaiput.com

Diazomethane-Based Derivatization

Method Validation and Quality Assurance/Quality Control (QA/QC)

Method validation and the implementation of rigorous quality assurance/quality control (QA/QC) procedures are essential to ensure that the analytical data generated for this compound are reliable, accurate, and defensible. chromatographyonline.comresearchgate.netlcms.cz

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. For dinoseb analysis, this typically includes verifying:

Instrument Linearity: The instrument's response is tested over the expected concentration range of the samples to establish a linear calibration curve. researchgate.net

Method Detection Limit (MDL): The minimum concentration of dinoseb that can be measured and reported with 99% confidence that the analyte concentration is greater than zero. researchgate.net For example, one GC method for dinoseb estimated an MDL of 0.07 µg/L. epa.gov

Accuracy: Often assessed by analyzing spiked samples (matrix spikes) at various concentrations. The recovery of the analyte is calculated, with typical acceptance criteria ranging from 70% to 130%. researchgate.net

Precision: The closeness of agreement between a series of measurements. It is usually expressed as the relative standard deviation (RSD) of replicate analyses. researchgate.net For instance, a method for dinoseb in soil showed an RSD of 7.3% for replicate spiked samples. researchgate.net

Quality Assurance/Quality Control (QA/QC) involves a set of routine procedures implemented to monitor the performance of the analytical method. lcms.cz This includes:

Analysis of Blanks: Method blanks (reagent blanks) are analyzed with each batch of samples to demonstrate that the analytical system is free from contamination. researchgate.netlcms.cz

Analysis of Spiked Samples: A laboratory control sample (LCS) and a matrix spike/matrix spike duplicate (MS/MSD) are typically analyzed with each batch to monitor the method's accuracy and precision on a routine basis. researchgate.netlcms.cz

Use of Certified Reference Materials (CRMs): Analyzing a CRM, a material with a certified concentration of the analyte, provides an independent check of the method's accuracy. sigmaaldrich.comlcms.cz

Confirmation of Positive Results: Positive detections should be confirmed, if possible, using a second, dissimilar analytical column or a different analytical technique, such as mass spectrometry (MS), to minimize the risk of false positives. lcms.cz

Proficiency Testing: Participation in inter-laboratory proficiency testing schemes is a crucial element of QA, providing an external evaluation of the laboratory's performance. lcms.cz

Table 3: Key Method Validation and QA/QC Parameters

| Parameter | Description | Typical Acceptance Criteria/Example | Citation |

| Method Detection Limit (MDL) | Lowest concentration detectable with 99% confidence. | 0.07 µg/L for dinoseb in water by a GC method. | epa.govresearchgate.net |

| Linearity (R²) | Correlation coefficient of the calibration curve. | > 0.99 | iwaponline.com |

| Accuracy (Recovery) | Percentage of known analyte amount recovered from a spiked sample. | 70-130% | |

| Precision (RSD) | Relative Standard Deviation of replicate measurements. | < 15-20% | nih.gov |

| Method Blank | Analyte-free matrix processed alongside samples. | Below the reporting limit. | researchgate.net |

| Laboratory Control Sample (LCS) | A spiked clean matrix to monitor method performance. | Within established recovery limits (e.g., 70-130%). | lcms.cz |

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are crucial parameters that define the sensitivity of an analytical method. For Dinoseb and its methyl ether, these limits vary depending on the analytical technique, the sample matrix, and the sample preparation method.

Several studies have reported the LOD and LOQ for Dinoseb, often analyzed as its methyl ether derivative, in various matrices. For example, a UPLC-MS/MS method for the analysis of Dinoseb in environmental water reported an LOQ of 0.01 µg/L for direct injection and a significantly lower LOQ of 0.0002 µg/L when solid-phase extraction (SPE) was used for sample pre-concentration. koreascience.kr In another study using LC-MS/MS for the analysis of Dinoseb in various agricultural and seafood products, the LOQ was found to be 0.001 µg/g. nih.gov

The following table summarizes the LOD and LOQ values for Dinoseb (analyzed as the parent compound or its methyl ether) from various studies.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for this compound

| Analytical Technique | Matrix | LOD | LOQ | Source |

|---|---|---|---|---|

| GC-ECD (as methyl ether) | Aqueous | - | 0.19 µg/L | epa.gov |

| UPLC-MS/MS | Environmental Water (Direct Injection) | - | 0.01 µg/L | koreascience.kr |

| UPLC-MS/MS | Environmental Water (SPE) | - | 0.0002 µg/L | koreascience.kr |

| LC-MS/MS | Agricultural & Seafood Products | - | 0.001 µg/g | nih.gov |

| LC/MS | Drinking Water | 1-2 ppt (B1677978) (ng/L) | - | hpst.cz |

Assessment of Precision, Accuracy, and Robustness

The validation of an analytical method requires the assessment of its precision, accuracy, and robustness. Precision is typically expressed as the relative standard deviation (RSD) of replicate measurements, while accuracy is often evaluated through recovery studies on spiked samples. Robustness is the ability of a method to remain unaffected by small, deliberate variations in method parameters.

A study on the analysis of Dinoseb in soil by GC with electron capture detection, where the analysis was performed without derivatization, reported a mean concentration of 0.24 mg/Kg with a standard deviation of 0.018 mg/Kg for seven replicate soil samples spiked at 0.2 mg/Kg. This corresponds to a relative standard deviation of 7.3%. clu-in.org In the same study, a comparison was made with EPA method 8151, which involves methylation. While the methylated Dinoseb showed a greater response, the precision was poorer. clu-in.org

Another study validating an LC-MS/MS method for Dinoseb in 20 different types of agricultural and seafood products reported average recoveries ranging from 77% to 111%, with relative standard deviations between 2% and 15% for samples fortified at the maximum residue limits. nih.gov

The table below presents data on the precision and accuracy for the analysis of Dinoseb from selected studies.

Table 2: Precision and Accuracy Data for this compound Analysis

| Analytical Technique | Matrix | Fortification Level | Recovery (%) | RSD (%) | Source |

|---|---|---|---|---|---|

| GC-ECD | Soil | 0.2 mg/Kg | 120% (mean conc. 0.24 mg/Kg) | 7.3% | clu-in.org |

| LC-MS/MS | 20 types of agricultural & seafood products | MRLs | 77-111% | 2-15% | nih.gov |

Application of Analytical Methods in Environmental Monitoring Studies

The developed and validated analytical methods are crucial for monitoring the presence and levels of Dinoseb and its methyl ether in various environmental compartments. Historical and recent monitoring studies have detected Dinoseb in surface water and groundwater.

For instance, in the United States, Dinoseb was found in one out of 79 surface water samples at a maximum concentration of 1 µg/L. In groundwater, it was detected in 29 out of 819 samples, with a maximum concentration of 100 µg/L. publications.gc.ca A more recent study in Korea using a sensitive SPE UPLC-MS/MS method detected Dinoseb in 17 out of 114 surface water samples, with concentrations ranging from 0.0005 µg/L to 0.045 µg/L. koreascience.kr

In Canada, historical monitoring of 596 farm wells between 1969 and 1984 found Dinoseb in approximately 1% of the samples, with concentrations ranging from 0.01 µg/L to 1000 µg/L, the latter being attributed to nearby spills. publications.gc.ca More recent Canadian data from 2021 indicates limited current environmental monitoring data for Dinoseb in surface water, air, sediment, or soil. canada.ca

The following table summarizes the findings of some environmental monitoring studies for Dinoseb.

Table 3: Environmental Monitoring Data for Dinoseb

| Location | Matrix | Detection Frequency | Concentration Range | Source |

|---|---|---|---|---|

| United States | Surface Water | 1/79 samples | Max: 1 µg/L | publications.gc.ca |

| United States | Groundwater | 29/819 samples | Max: 100 µg/L | publications.gc.ca |

| Ontario, Canada (1969-1984) | Farm Well Water | ~1% of 596 wells | 0.01 - 1000 µg/L | publications.gc.ca |

Environmental Fate and Transport of Dinoseb Methyl Ether

Abiotic Transformation Pathways

Abiotic transformation processes, such as photodegradation and hydrolysis, are critical in determining the persistence and ultimate fate of chemical compounds in the environment.

Photodegradation is the breakdown of molecules by light, particularly ultraviolet (UV) radiation from the sun. This process can be a major degradation pathway for organic compounds in surface waters and on soil surfaces.

A thorough search of scientific literature indicates that there are no specific studies available on the photodegradation kinetics or mechanisms of dinoseb (B1670700) methyl ether. Information regarding its light absorption properties, quantum yield, and reaction rates with photochemically produced reactive species like hydroxyl radicals in aquatic or soil environments is not present in the reviewed sources. Therefore, its half-life under various light conditions and the identity of its photoproducts remain uncharacterized.

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The rate of hydrolysis is often dependent on the pH of the surrounding medium. For dinoseb methyl ether, the ether linkage could potentially be susceptible to hydrolysis, which would yield dinoseb and methanol (B129727) as primary products.

However, a review of existing literature and chemical databases yielded no specific experimental data on the hydrolytic stability of this compound. Studies detailing its hydrolysis rate constants at different pH values and temperatures, and consequently its environmental half-life in aquatic systems due to this process, are not available. A Safety Data Sheet for this compound states there is "No information available" regarding its persistence and degradability. lgcstandards.com

Photodegradation Kinetics and Mechanisms

Persistence in Environmental Compartments

The persistence of a chemical in soil, water, and the atmosphere determines its potential for long-range transport and the duration of its environmental impact.

In the soil environment, a compound's persistence is influenced by a combination of biotic and abiotic degradation processes, as well as its tendency to adsorb to soil particles. Key parameters include the soil half-life (DT50) and the organic carbon-water (B12546825) partition coefficient (Koc).

Specific studies on the persistence of this compound in various soil types are not available in the reviewed scientific literature. Data on its adsorption and desorption characteristics, mobility, and degradation rates in soil matrices have not been published. A Safety Data Sheet for the compound explicitly notes that information on its mobility in soil is not available. lgcstandards.com

Once in the atmosphere, the lifetime of an organic compound is primarily determined by its reaction rate with hydroxyl (•OH) radicals, which are the main oxidizing agents in the troposphere. This reaction rate is a key parameter for predicting how long a chemical will persist in the air and its potential for long-range atmospheric transport.

There is no published data on the atmospheric chemistry of this compound. The rate constant for its gas-phase reaction with hydroxyl radicals has not been experimentally determined or estimated through modeling. Consequently, its atmospheric lifetime remains unknown.

Data Tables

Due to the absence of specific research findings on the environmental fate and transport of this compound in the reviewed literature, no data is available to populate interactive tables for its degradation kinetics, persistence half-lives, or mobility coefficients.

Sorption and Mobility in Geochemical Systems

Adsorption to Soil and Sediment Constituents

There is a lack of specific research data on the adsorption of this compound to soil and sediment constituents. Scientific studies have focused on the parent compound, dinoseb, which exhibits variable sorption behavior dependent on soil properties such as pH and organic matter content. marketresearch.biz For dinoseb, the soil sorption coefficient (Koc) has been measured at 124, indicating high mobility, though this can increase significantly at lower pH. marketresearch.biz

The methylation of the phenolic group in dinoseb to form this compound would likely alter its polarity and hydrogen bonding potential, which are key factors in soil adsorption. Generally, the conversion of a phenol (B47542) to a methyl ether (an anisole (B1667542) derivative) would be expected to decrease its ability to form hydrogen bonds with soil organic matter and clay surfaces. This could theoretically lead to lower adsorption and higher mobility compared to the parent phenol. However, without specific experimental data for this compound, this remains a hypothesis.

Leaching Potential in Groundwater Systems

Direct studies on the leaching potential of this compound in groundwater systems have not been identified in the reviewed scientific literature. The leaching potential of a chemical is closely linked to its sorption characteristics and persistence in the soil. Given the lack of data on these properties for this compound, its potential to contaminate groundwater is unknown.

For the parent compound dinoseb, it is considered to have a high potential for leaching, and it has been detected in groundwater. marketresearch.bizusda.govepa.gov If this compound proves to be less adsorbed to soil than dinoseb, its leaching potential could be even greater, assuming similar persistence. However, this is speculative without direct research.

Volatilization Characteristics and Atmospheric Dispersion

Information regarding the volatilization characteristics and atmospheric dispersion of this compound is not available in the current body of scientific literature. Volatility is influenced by a compound's vapor pressure and Henry's Law constant.

Despite a comprehensive search of scientific databases, there is a significant lack of research specifically investigating the environmental fate and transport of this compound. Its primary documented role is as an analytical derivative of dinoseb. Consequently, crucial data on its sorption to soil and sediment, leaching potential in groundwater, and volatilization characteristics are not available. While the properties of the parent compound dinoseb and general chemical principles can offer some hypotheses, they cannot replace direct experimental evidence. Therefore, the environmental risk profile of this compound remains largely uncharacterized. Further research would be necessary to fill this knowledge gap.

Biotransformation and Metabolic Pathways of Dinoseb Methyl Ether in Environmental Organisms

Biotransformation in Aquatic Organisms (excluding human data)

The biotransformation of Dinoseb (B1670700) methyl ether in aquatic organisms primarily involves its conversion to the parent compound, Dinoseb. Direct studies focusing exclusively on the metabolic fate of Dinoseb methyl ether in aquatic species are limited; however, its chemical nature as an ester provides insights into its likely initial degradation pathways.

Bioaccumulation Potential in Aquatic Biota

Direct empirical data on the bioaccumulation potential of this compound in aquatic biota are not extensively detailed in the available literature. Nevertheless, as an ester of Dinoseb, this compound is expected to be rapidly transformed into Dinoseb orst.edu. Consequently, the bioaccumulation characteristics of this compound in aquatic environments are largely inferred from those of its primary metabolic product, Dinoseb.

Table 1: Bioconcentration Factors of Dinoseb in Aquatic Organisms

| Compound | Bioconcentration Factor (BCF) | Organism/Context | Source |

| Dinoseb | 135 | Fish | orst.edu |

| Dinoseb | 68 (estimated) | Aquatic organisms | epa.govepa.gov |

Metabolic Pathways and Metabolite Identification in Non-Human Species

The predominant metabolic pathway for this compound in environmental organisms, particularly within aquatic species, is its rapid hydrolysis, resulting in the formation of Dinoseb orst.edu. This transformation is significant because Dinoseb is identified as the active toxicant orst.edu.

Once formed, Dinoseb itself undergoes further metabolic processes. A key mechanism of action for Dinoseb is its ability to interfere with energy synthesis by uncoupling oxidative phosphorylation in cellular mitochondria canada.caechemi.compublications.gc.canih.govwikipedia.org. This disruption leads to an increase in oxidative metabolism and heat production by interfering with the normal coupling of carbohydrate oxidation to phosphorylation echemi.comwikipedia.org. Research on fish, such as zebrafish (Danio rerio), has demonstrated that exposure to Dinoseb impairs mitochondrial oxidative phosphorylation (OXPHOS), resulting in decreased basal respiration and ATP-linked respiration, along with altered expression of genes involved in OXPHOS, growth, and immune system function nih.gov.

While specific metabolites directly derived from this compound beyond Dinoseb itself are not extensively documented in aquatic organisms, the metabolism of Dinoseb in other non-human species (e.g., rats and rabbits) provides insights into potential further biotransformations. These include the formation of hydroxylated derivatives of the side chain and reduction products of the nitro groups, which can subsequently undergo conjugation (e.g., with glucuronic acid) echemi.comjournals.co.zaeurl-pesticides.eu. These examples from mammalian systems illustrate the types of detoxification and excretion pathways that the Dinoseb moiety might undergo once it is generated in aquatic organisms.

It is also important to note that this compound is frequently employed as an analytical derivative for the determination of Dinoseb residues, often formed via gas-liquid chromatography (GLC) after treatment with diazomethane (B1218177) nih.gov.

Ecotoxicological Implications and Mechanisms of Action of Dinoseb Methyl Ether in Non Human Biological Systems

Aquatic Ecotoxicity Assessment

The aquatic ecotoxicity of Dinoseb (B1670700) methyl ether has been assessed through standard testing protocols, providing some insights into its potential impact on aquatic life.

Studies investigating the effects of Dinoseb methyl ether on aquatic invertebrates, such as Daphnia magna, indicate its toxicity to these organisms. For Daphnia magna, the 48-hour EC50 (Effective Concentration 50%) for acute immobilization has been reported as 2.4 (units typically mg/L or µg/L) env.go.jp. In chronic toxicity assessments, the 21-day EC50 for reproduction in Daphnia magna was also found to be 2.4, with a No Observed Effect Concentration (NOEC) of 1.4 (units typically mg/L or µg/L) env.go.jpenv.go.jp.

Table 1: Ecotoxicity Data for this compound on Daphnia magna

| Test Parameter | Duration | Value | Endpoint | Source |

| EC50 (Acute Immobilization) | 48 hours | 2.4 | Immobilization | env.go.jp |

| EC50 (Reproduction) | 21 days | 2.4 | Reproduction | env.go.jpenv.go.jp |

| NOEC (Reproduction) | 21 days | 1.4 | Reproduction | env.go.jpenv.go.jp |

Note: Units are typically mg/L or µg/L for these ecotoxicity values.

This compound has been evaluated for its impact on algal growth. For algal growth inhibition, a 72-hour NOEC (No Observed Effect Concentration) of 1.4 (units typically mg/L or µg/L) has been reported env.go.jp.

Table 2: Ecotoxicity Data for this compound on Algae

| Test Parameter | Duration | Value | Endpoint | Source |

| NOEC (Growth Inhibition) | 72 hours | 1.4 | Growth Inhibition | env.go.jp |

Note: Units are typically mg/L or µg/L for these ecotoxicity values.

Toxicity to Fish Species (e.g., Pimephales promelas)

Terrestrial Ecotoxicity Assessment

Information regarding the terrestrial ecotoxicity of this compound is scarce in the available scientific literature.

Comprehensive ecotoxicological data on the effects of this compound on avian species and laboratory mammals (excluding human health assessments) are not extensively documented in the consulted sources. General hazard statements indicate that the compound is a "Suspect reproductive hazard" and carries a "Possible risk of harm to the unborn child" accustandard.com. However, these are general hazard classifications and not specific ecotoxicological study results in avian or laboratory mammal models.

Environmental Remediation Strategies for Dinoseb Methyl Ether Contamination

Bioremediation Technologies

Enhanced Microbial Degradation through Biostimulation and Bioaugmentation

Biostimulation involves enhancing the activity of indigenous microbial populations by optimizing environmental conditions, such as adding nutrients (e.g., nitrogen, phosphorus), electron donors, or oxygen epa.govmdpi.comgrafiati.com. Bioaugmentation, conversely, involves introducing exogenous microorganisms with known degradation capabilities to a contaminated site epa.govmdpi.comgrafiati.com.

Research on Dinoseb (B1670700) has indicated that its degradation by microorganisms often requires specific conditions. For instance, Dinoseb does not readily degrade under aerobic or microaerophilic conditions; instead, anaerobic environments are crucial for its complete degradation without the formation of polymerization products nih.govrsc.org. Pretreatment of contaminated soils with a starchy by-product and flooding with phosphate (B84403) buffer has been shown to stimulate oxygen and nitrate (B79036) consumption, leading to the necessary anaerobic conditions for Dinoseb degradation rsc.org. In some cases, natural microflora, stimulated by starch degradation, can establish these anaerobic conditions and degrade Dinoseb rsc.org. While these findings apply to Dinoseb, the specific efficacy of biostimulation or bioaugmentation for Dinoseb methyl ether has not been detailed in the reviewed literature.

Development of this compound-Degrading Microorganisms

The identification and development of microorganisms capable of degrading specific pollutants are central to bioremediation. For Dinoseb, studies have shown that certain bacterial strains can degrade the compound. For example, Pseudomonas aeruginosa and Pseudomonas putida have been observed to utilize Dinoseb as a sole carbon source smolecule.com. Additionally, Clostridium bifermentans KMR-1 has been identified as capable of degrading Dinoseb through nitroreduction google.com. While these microorganisms demonstrate the potential for biological degradation of dinitrophenol compounds, there is no specific information available regarding the isolation or development of microorganisms uniquely capable of degrading this compound.

Phytoremediation Approaches for Contaminated Sites

Phytoremediation is an eco-friendly approach that utilizes plants and their associated microorganisms to remove, contain, or degrade environmental contaminants nih.gov. This technology can be applied to various pollutants, including organic compounds and pesticides, in soil and water. Mechanisms include phytoextraction (uptake and accumulation in plant tissues), phytostabilization (immobilization in the rhizosphere), phytovolatilization (transpiration to the atmosphere), and rhizodegradation (microbial degradation in the root zone). While phytoremediation is a recognized method for pesticide-contaminated sites, direct research or case studies specifically addressing the phytoremediation of this compound are not documented in the available literature nih.gov.

Physico-Chemical Treatment Methods for Removal and Degradation

Physico-chemical methods involve the application of physical and chemical processes to remove or transform contaminants. These methods are often employed when biological approaches are insufficient or when rapid remediation is required.

Adsorption Processes (e.g., Activated Carbon)

Adsorption is a widely used physico-chemical treatment method for removing organic pollutants from water and wastewater. Activated carbon, due to its porous structure and high surface area, is a common adsorbent. It has been identified as an effective treatment technology for removing Dinoseb from water canada.caepa.gov. The process involves the transfer of contaminants from the aqueous phase to the surface of the adsorbent. While activated carbon is effective for many organic compounds, specific data on its adsorption capacity or efficiency for this compound are not available in the reviewed literature.

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are a class of chemical treatment methods that generate highly reactive radical species, primarily hydroxyl radicals (•OH), to degrade persistent organic pollutants. These radicals are potent oxidants capable of non-selectively breaking down complex organic molecules into simpler, often less toxic, compounds or leading to their complete mineralization. Common AOPs include UV photolysis, Fenton processes (using hydrogen peroxide and iron salts), ozonation, and combinations thereof (e.g., UV/ozone).

For Dinoseb, UV/ozone technology has been successfully utilized for treating contaminated water. This demonstrates the applicability of AOPs for dinitrophenol compounds. However, specific studies detailing the degradation mechanisms or efficiency of AOPs for this compound are not available in the current literature. The effectiveness of AOPs for Dinoseb suggests a potential, yet undocumented, applicability for its methyl ether derivative, given the shared dinitrophenol core structure.

The chemical compound "this compound" is primarily recognized in scientific literature as an analytical derivative formed during the determination of residues of its parent compound, Dinoseb (2-sec-butyl-4,6-dinitrophenol). This derivatization, typically involving treatment with diazomethane (B1218177) to form the methyl ether, is a technique used to facilitate the analysis of Dinoseb residues, often via gas chromatography with electron capture detection. echemi.comnih.govsmolecule.comepa.gov

Research Gaps and Future Directions in Dinoseb Methyl Ether Studies

Comprehensive Environmental Monitoring of Dinoseb (B1670700) Methyl Ether

There is a notable lack of current and comprehensive monitoring data for dinoseb methyl ether in various environmental compartments such as surface water, groundwater, soil, sediment, and air. canada.ca Although historical data for dinoseb exists from the time it was used as a herbicide, recent information, especially for its methyl ether derivative, is scarce. canada.ca This data is crucial for accurately assessing the current environmental exposure levels and potential risks. Future monitoring programs should be designed to detect and quantify dinosese methyl ether specifically, rather than just the parent compound dinoseb.

Table 1: Proposed Environmental Monitoring Framework for this compound

| Environmental Compartment | Monitoring Frequency | Key Parameters to Measure | Rationale |

|---|---|---|---|

| Surface Water | Quarterly | Concentration of this compound, pH, temperature, dissolved organic carbon | To assess the current levels in aquatic ecosystems and understand factors influencing its persistence. |

| Groundwater | Annually | Concentration of this compound, redox potential, major ions | To determine the extent of leaching and potential for long-term contamination of drinking water sources. |

| Soil and Sediment | Biennially | Concentration of this compound, organic matter content, soil type | To understand its persistence, mobility, and potential for bioaccumulation in terrestrial and benthic organisms. |

Elucidation of Complete Biotransformation Pathways

The biotransformation of dinitrophenols can involve the reduction of a nitro group to an amine or the oxidative elimination of a nitro group. publications.gc.ca While the metabolism of the parent compound dinoseb has been studied, indicating it can be transformed into metabolites like 6-acetoamido-2-sec-butyl-4-nitrophenol by certain bacteria, the specific biotransformation pathways of this compound are not well-documented. publications.gc.ca It is known that dinoseb acetate (B1210297) can hydrolyze to dinoseb in the environment. canada.ca A similar hydrolysis of the ether bond in this compound is plausible but requires experimental confirmation.

Future research should aim to:

Identify the primary and secondary metabolites of this compound in various organisms (e.g., bacteria, fungi, plants, and animals).

Characterize the enzymatic systems responsible for its transformation.

Determine the rate of transformation under different environmental conditions (e.g., aerobic vs. anaerobic).

Development of Predictive Models for Environmental Fate and Ecotoxicity

Predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, are valuable tools for assessing the environmental risk of chemicals. canada.ca While fugacity modeling has been used for dinoseb, specific models for this compound are needed. canada.ca These models can help predict its partitioning between different environmental media, its potential for long-range transport, and its ecotoxicological effects. canada.ca

Table 2: Key Parameters for Predictive Modeling of this compound

| Parameter | Definition | Importance for Modeling |

|---|---|---|

| Soil Sorption Coefficient (Koc) | A measure of a chemical's tendency to bind to soil organic carbon. epa.gov | Predicts mobility in soil and potential for groundwater contamination. |

| Henry's Law Constant | The ratio of a chemical's partial pressure in air to its concentration in water. epa.gov | Indicates the likelihood of volatilization from water surfaces. |

| Bioconcentration Factor (BCF) | The ratio of a chemical's concentration in an organism to its concentration in the surrounding water. epa.gov | Assesses the potential for accumulation in aquatic food webs. |

Developing and validating such models will require more experimental data on the physicochemical properties and toxicological endpoints of this compound.

Assessment of Mixture Toxicity with Co-contaminants

In the environment, chemicals rarely exist in isolation. This compound is likely to be present with other contaminants, including its parent compound dinoseb and other pesticides. The combined toxic effects of these mixtures can be additive, synergistic, or antagonistic. There is a significant research gap in understanding the mixture toxicity of this compound with other co-occurring pollutants.

Future studies should investigate:

The joint toxicity of this compound and dinoseb.

The interactive effects with other classes of pesticides commonly found in agricultural runoff.

The influence of environmental stressors (e.g., temperature, pH) on the toxicity of these mixtures.

Exploration of this compound in Emerging Contaminant Frameworks

Emerging contaminants are substances that are not currently covered by existing regulations but may pose a risk to environmental and human health. sandia.gov Given its potential for persistence and toxicity, this compound should be considered within emerging contaminant frameworks. Recent studies have started to identify compounds like dinoseb in unexpected places, such as recycled textiles, highlighting the need for broader screening. acs.orgacs.org

Inclusion in such frameworks would necessitate:

The development of sensitive and specific analytical methods for its detection in various matrices.

A comprehensive risk assessment based on its environmental occurrence, fate, and toxicity.

Consideration for its inclusion in regulatory monitoring programs and the establishment of environmental quality standards.

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| 2,2′-dimorpholinyldiethyl ether |

| 2,4,5-T methyl ester |

| 2,4-dinitrophenol (B41442) |

| 4-amino-toluene-3-sulfonic acid |

| 6-acetoamido-2-sec-butyl-4-nitrophenol |

| Atrazine |

| Binapacryl |

| Dichlorvos |

| Dinoseb |

| Dinoseb acetate |

| This compound |

| Diquat |

Q & A

What analytical techniques are recommended for quantifying Dinoseb methyl ether in environmental samples, and how do chromatographic parameters influence sensitivity?

Basic Research Question

this compound is typically quantified using gas chromatography (GC) coupled with electron capture detection (ECD) or mass spectrometry (MS). Key chromatographic parameters include column selection and temperature programming. For example, the OV-101 column shows a retention index of 0.63 for this compound, while OV-17 may resolve co-eluting compounds . Performance check solutions (e.g., M-515-QC-R) containing this compound at 4 ng/mL in methyl tert-butyl ether (MtBE) are used to validate instrument responses . Internal standards like 4,4'-dibromooctafluorobiphenyl improve quantification accuracy by correcting for matrix effects .

How should researchers optimize solvent selection and sample preparation for extracting this compound from complex matrices?

Basic Research Question

Extraction efficiency depends on solvent polarity and matrix composition. Certified reference materials (CRMs) for this compound are often prepared in methanol, acetonitrile, or hexane at concentrations of 100–1,000 µg/mL . For environmental samples like soil or water, acetonitrile is preferred due to its compatibility with GC-MS and ability to minimize co-extraction of interfering compounds. Solid-phase extraction (SPE) with C18 cartridges can further purify extracts before analysis .

What parameters are critical for validating a GC-MS method to detect this compound at trace levels?

Advanced Research Question

Method validation requires assessing linearity, limit of detection (LOD), recovery rates, and precision. For example, this compound’s LOD in MtBE-based solutions is ≤4 ng/mL, as demonstrated in QC standards . Recovery studies should use spiked matrices (e.g., agricultural runoff) and compare results against CRMs. Column performance must also be monitored; OV-101’s HN1/NI1.2 response profile ensures specificity for Dinoseb methyl醚 .

How can researchers resolve co-elution issues between this compound and structurally similar nitroaromatic compounds?

Advanced Research Question

Co-elution can be mitigated by optimizing temperature programs and using selective detectors. For instance, this compound’s retention behavior on OV-101 differs from dioxacarb (retention index 0.34 on OV-17), enabling separation through gradient adjustments . Alternatively, tandem MS (MS/MS) with selective ion monitoring (SIM) enhances specificity by targeting unique fragmentation patterns .

How should contradictory recovery rates for this compound in inter-laboratory studies be addressed?

Advanced Research Question

Discrepancies often arise from variations in extraction protocols or instrument calibration. Standardizing methods using CRMs (e.g., M-515.4-QCS with this compound at µg/mL levels in MtBE) reduces variability . Participating in proficiency testing programs and adopting harmonized protocols from FDA’s Pesticide Analytical Manual can improve reproducibility .

What are the detection limits for this compound in different matrices, and how can sensitivity be enhanced?

Basic Research Question

In pure solvents, LODs reach 4 ng/mL using GC-ECD . However, complex matrices like plant tissues may require preconcentration steps (e.g., nitrogen evaporation) to achieve sub-ppb detection. Sensitivity is enhanced by derivatization, though this compound’s stability in MtBE avoids this need in most workflows .

What strategies are effective for identifying degradation products of this compound under environmental conditions?

Advanced Research Question

Photolysis and hydrolysis studies under controlled pH/temperature conditions can reveal degradation pathways. For example, Dinoseb (parent compound) exhibits a melting point of 316.42 K and ΔfusH of 21.81 kJ/mol, suggesting thermal stability . High-resolution LC-QTOF-MS helps identify nitro-group reduction products or ether cleavage metabolites .

How do matrix effects in complex biological samples impact this compound quantification, and what mitigation strategies are recommended?

Advanced Research Question

Matrix effects (e.g., ion suppression in MS) are addressed using isotope-labeled internal standards or matrix-matched calibration curves. Surrogate standards like methyl 2,4-dichlorophenylacetate, included in solutions such as M-515-QC-R, normalize recovery rates across batches . Dilution or cleanup with graphitized carbon black (GCB) also reduces lipid interference in plant/animal tissues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.